2-(4-(Benzyloxy)phenyl)propane-1,3-diol
Description
2-(4-(Benzyloxy)phenyl)propane-1,3-diol is a phenylpropanoid derivative characterized by a propane-1,3-diol backbone substituted with a benzyloxy group at the para position of the phenyl ring. The benzyloxy moiety (C₆H₅CH₂O-) introduces lipophilicity, while the diol group enhances solubility in polar solvents. This compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation, as evidenced by its structural analogs in synthetic studies . Its structural versatility makes it a valuable intermediate in pharmaceutical and materials science research, particularly in the development of liquid crystals and bioactive derivatives .
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZPRBDFDOSTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 2-(4-(Benzyloxy)phenyl)propane-1,3-diol involves the reaction of propane-1,3-diol with benzyl alcohol under acidic conditions to form the desired ether . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Scientific Research Applications
2-(4-(Benzyloxy)phenyl)propane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)phenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with 2-(4-(Benzyloxy)phenyl)propane-1,3-diol but differ in substitution patterns, functional groups, and biological activities. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of Related Compounds
Structural Variations and Functional Implications
Substituent Position and Polarity 2-(4-Hydroxyphenyl)propane-1,3-diol: The absence of a benzyloxy group reduces lipophilicity compared to the target compound. The para-hydroxy group enables hydrogen bonding, enhancing solubility in aqueous systems. Isolated from Taxus cuspidata, it lacks cytotoxicity, suggesting minimal bioactive interference . Its isolation from Taxus highlights its role in plant secondary metabolism .
Benzyloxy Modifications 2-(Benzyloxy)propane-1,3-diol (1a): Simplification of the target compound’s structure by removing the phenyl extension reduces molecular weight (C₁₀H₁₄O₃ vs. C₁₆H₁₈O₄). This derivative is synthesized with 98% purity and serves as a precursor for glycosylation or esterification . Anti-Cancer Derivative (20S-E5): Introduction of a hydroxyethyl-amino group enhances hydrogen bonding capacity.
Natural vs. Synthetic Origins Natural Compounds: Phenylpropanoid diols like 2-(4-hydroxyphenyl)propane-1,3-diol are often isolated from medicinal plants (e.g., Taxus, Sambucus) but generally lack significant bioactivity in standard assays . These derivatives are optimized for solubility and target engagement in drug discovery .
Biological Activity
2-(4-(Benzyloxy)phenyl)propane-1,3-diol is an organic compound that has garnered interest in various fields including medicinal chemistry and biochemistry. Its structure features a benzyloxy group attached to a propane-1,3-diol backbone, which contributes to its unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C13H16O3. It is characterized by:
- Functional Groups : Hydroxyl (-OH) groups and a benzyloxy (-O-C6H5) group.
- Molecular Weight : Approximately 220.26 g/mol.
These properties enable the compound to interact with various biological targets, influencing enzymatic activities and cellular processes.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds through its hydroxyl groups. This interaction can modulate enzyme functions and influence metabolic pathways. Additionally, the benzyloxy group may enhance lipophilicity, allowing better membrane penetration and bioavailability.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anti-cancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against leukemia K562 cells and lymphoma Granta cells, demonstrating significant cytotoxicity at concentrations around 13 µM .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.
Case Studies
- Cytotoxicity Studies : A study published in a peer-reviewed journal assessed the cytotoxic effects of several derivatives of this compound on cancer cell lines. The findings indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells .
- Enzyme Interaction Studies : Research focused on the interaction between this compound and key metabolic enzymes revealed that it could modulate enzyme activity through competitive inhibition. This finding suggests potential use in drug design targeting metabolic pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)propane-1,3-diol | Chlorine atom instead of benzyloxy group | Moderate inhibition of certain enzymes |
| 2-(4-Methylphenyl)propane-1,3-diol | Methyl group instead of halogen | Lower cytotoxicity compared to benzyloxy variant |
| 2-(4-Fluorophenyl)propane-1,3-diol | Fluorine atom; smaller size | Enhanced binding affinity but less stability |
This table highlights how variations in substituents can significantly affect biological activity and therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
